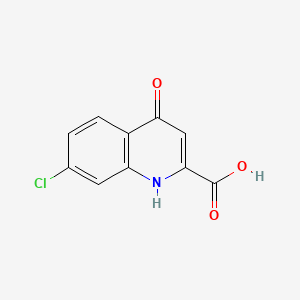

7-Chlorokynurenic acid

Vue d'ensemble

Description

L’acide 7-chloroquinurénico est un composé d’étude qui agit comme un antagoniste compétitif puissant et sélectif du site de la glycine du récepteur N-méthyl-D-aspartate. Il produit des effets antidépresseurs rapides de type kétamine dans les modèles animaux de dépression . L’acide 7-chloroquinurénico est incapable de traverser la barrière hémato-encéphalique, ce qui le rend impropre à une utilisation clinique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 7-chloroquinurénico implique généralement la chloration de l’acide quinurénico. Les conditions réactionnelles comprennent souvent l’utilisation d’agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore à des températures contrôlées .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

L’acide 7-chloroquinurénico subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant ainsi son activité.

Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de différents analogues.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l’hydrure de lithium et d’aluminium. Les conditions varient en fonction de la réaction et du produit souhaités.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l’acide 7-chloroquinurénico, chacun ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

L’acide 7-chloroquinurénico présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé d’étude pour étudier le site de la glycine du récepteur N-méthyl-D-aspartate.

Biologie : Étudié pour ses effets sur les systèmes neurotransmetteurs et la plasticité synaptique.

Médecine : Étudié pour ses effets antidépresseurs potentiels et son rôle dans la modulation de la neurotransmission du glutamate.

Industrie : Applications industrielles limitées en raison de son utilisation principale dans la recherche.

Applications De Recherche Scientifique

7-Chlorokynurenic acid (7-Cl KYNA) is a compound with various research applications, primarily due to its activity as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor .

Selective Antagonism of Glycine

7-Cl KYNA inhibits N-Me-D-Asp responses by selectively antagonizing glycine at its modulatory site on the NMDA receptor-ionophore complex . In rat cortical slices, 7-Cl KYNA at concentrations of 10-100 microM noncompetitively inhibited N-Me-D-Asp responses, an effect that could be reversed by adding glycine or D-serine . Radioligand binding experiments have demonstrated that 7-Cl KYNA has a higher affinity for the strychnine-insensitive [3H] glycine binding site compared to the N-Me-D-Asp, quisqualate, or kainate recognition sites . Whole-cell patch-clamp recordings from rat cortical neurons in culture showed that the inhibitory effects of 7-Cl KYNA on N-Me-D-Asp-induced currents could be reversed by increasing the glycine concentration .

Potential for Antidepressant Effects

this compound (7-CTKA) has been reported to have potential rapid antidepressant effects, though the molecular mechanism of its therapeutic action is not fully understood . Studies using a chronic unpredictable mild stress (CUMS) animal model showed that 7-CTKA reversed the decrease in sucrose preference and mediated changes in multiple hippocampal miRNAs via tropomyosin-related kinase receptor B (TrkB)-ERK/Akt pathways .

Limitations

7-CKA is unable to cross the blood-brain-barrier, making it unsuitable for clinical use . To address this, a centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (AV-101), has been developed and is being studied in clinical trials for potential use in treating major depressive disorder and anti-nociception .

Mécanisme D'action

L’acide 7-chloroquinurénico exerce ses effets en agissant comme un antagoniste compétitif au niveau du site de la glycine du récepteur N-méthyl-D-aspartate. Cette action inhibe l’activité du récepteur, entraînant une réduction de la neurotransmission excitatrice. De plus, il agit comme un puissant inhibiteur de la recapture du glutamate dans les vésicules synaptiques, médiée par un blocage compétitif des transporteurs vésiculaires du glutamate .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide quinurénico : Un autre antagoniste du récepteur N-méthyl-D-aspartate, mais avec des propriétés de liaison différentes.

Acide 5,7-dichloroquinurénico : Un dérivé ayant des propriétés antagonistes similaires mais une puissance différente.

Acide xanthurénique : Un composé structurellement apparenté ayant des activités biologiques différentes.

Unicité

L’acide 7-chloroquinurénico est unique en raison de sa grande sélectivité et de sa puissance en tant qu’antagoniste du site de la glycine. Son incapacité à traverser la barrière hémato-encéphalique limite son utilisation clinique, mais en fait un outil précieux pour la recherche .

Activité Biologique

7-Chlorokynurenic acid (7-Cl-KYNA) is recognized for its significant role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered interest in the fields of neuropharmacology and psychiatry due to its potential therapeutic applications, particularly in treating depression and other neuropsychiatric disorders.

7-Cl-KYNA primarily functions by inhibiting NMDA receptor activity through competitive antagonism at the glycine binding site. This inhibition is particularly relevant because NMDA receptors are critical for synaptic plasticity and memory function. The compound demonstrates a higher affinity for the glycine site compared to other sites on the NMDA receptor, which positions it as a valuable tool for exploring glycine's modulatory effects in various physiological and pathological contexts .

Key Findings from Research Studies

- Selectivity and Potency : 7-Cl-KYNA exhibits a potent inhibitory effect on NMDA receptor responses, with an IC50 value of 0.56 µM at the glycine site, significantly lower than its IC50 values for other receptors such as N-methyl-D-aspartate (169 µM) and quisqualate (153 µM) .

- Antidepressant Effects : In animal models, 7-Cl-KYNA has been associated with rapid antidepressant-like effects. Studies indicate that it can modulate hippocampal microRNA expressions involved in neuroplasticity pathways, specifically the TrkB-ERK/Akt signaling pathway, which may contribute to its antidepressant properties .

- Glutamate Transport Inhibition : Beyond its role as an NMDA antagonist, 7-Cl-KYNA also inhibits vesicular glutamate transport, thereby affecting glutamate levels in synaptic transmission .

Pharmacokinetics

Despite its promising pharmacological profile, one limitation of 7-Cl-KYNA is its poor ability to cross the blood-brain barrier (BBB). This characteristic has led to the development of prodrugs like 4-chlorokynurenine (4-Cl-KYN), which can penetrate the BBB more effectively and convert to 7-Cl-KYNA within the central nervous system .

Study on Antidepressant Efficacy

A randomized trial assessed the antidepressant effects of 4-Cl-KYN in patients with treatment-resistant depression. While it did not demonstrate significant efficacy in reducing depressive symptoms, this study highlighted the complexities involved in achieving effective CNS concentrations of 7-Cl-KYNA through peripheral administration .

MicroRNA Regulation Study

In another study focusing on chronic unpredictable mild stress (CUMS) models, 7-Cl-KYNA was shown to reverse behavioral deficits linked to depression by regulating miRNA expression profiles. This suggests that 7-Cl-KYNA may exert its antidepressant effects through epigenetic mechanisms involving microRNAs .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVRVFHMOSAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042568 | |

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18000-24-3 | |

| Record name | 7-Chlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18000-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.